

An In-depth Technical Guide to Acetone O-pentafluorophenylmethyl-oxime

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Acetone O-pentafluorophenylmethyl-oxime
Cat. No.:	B1594457

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This guide provides a comprehensive overview of **Acetone O-pentafluorophenylmethyl-oxime**, a significant derivative in analytical chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, synthesis, analytical characterization, and applications, grounding all information in established scientific principles.

Core Molecular Attributes

Acetone O-pentafluorophenylmethyl-oxime is a synthetically derived oxime ether. The incorporation of the pentafluorophenyl group imparts unique properties, particularly enhancing its utility in sensitive analytical detection methods.

Molecular Formula and Weight

The chemical formula for **Acetone O-pentafluorophenylmethyl-oxime** is $C_{10}H_8F_5NO$.[\[1\]](#)[\[2\]](#)[\[3\]](#)
Its molecular weight is approximately 253.17 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)

Chemical Structure and Identifiers

The structure consists of an acetone oxime core where the hydroxyl hydrogen is replaced by a pentafluorobenzyl group.

- CAS Number: 899828-53-6[\[1\]](#)

- Synonyms: Acetone O-2,3,4,5,6-PFBHA-oxime, O-(2,3,4,5,6-Pentafluorobenzyl)-N-isopropylidenehydroxylamine, 2-Propanone O-[(pentafluorophenyl)methyl]oxime[1][2]

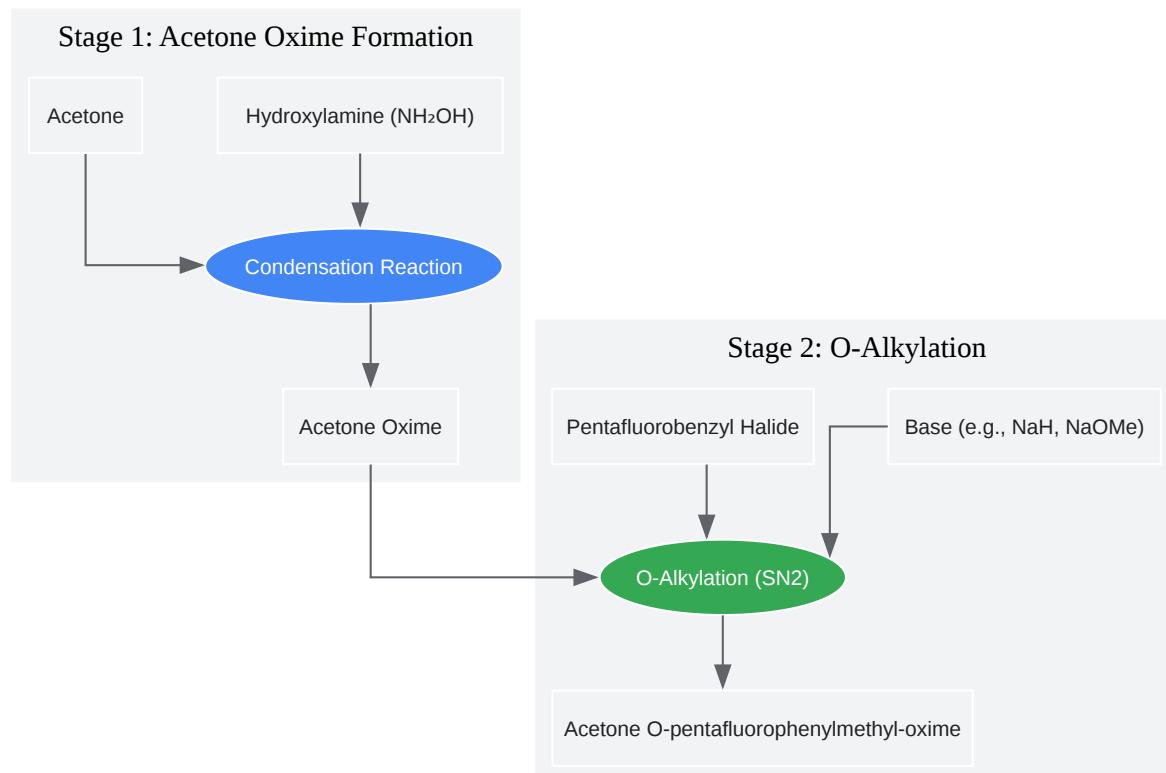
Property	Value	Source
Molecular Formula	C ₁₀ H ₈ F ₅ NO	[1][2][3]
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Synthesis and Mechanistic Insights

The synthesis of **Acetone O-pentafluorophenylmethyl-oxime** is a direct application of O-alkylation of an oxime. The process involves the reaction of acetone oxime with a pentafluorobenzylating agent.

Conceptual Synthesis Workflow

The synthesis can be logically broken down into two primary stages: the formation of the acetone oxime precursor and its subsequent derivatization.

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Caption: Synthesis workflow for **Acetone O-pentafluorophenylmethyl-oxime**.

Detailed Experimental Protocol: A Proposed Synthesis

This protocol is based on established methods for the O-alkylation of oximes.

Part A: Synthesis of Acetone Oxime

- Dissolution: In a round-bottom flask, dissolve hydroxylamine hydrochloride in water.
- Neutralization & Cooling: In a separate beaker, dissolve sodium hydroxide in water and cool the solution in an ice bath.

- Reaction Initiation: Slowly add the cooled sodium hydroxide solution to the hydroxylamine hydrochloride solution while maintaining a low temperature.
- Acetone Addition: Add acetone to the reaction mixture.
- Reaction & Extraction: Stir the mixture at room temperature. After the reaction is complete, extract the acetone oxime with a suitable organic solvent (e.g., diethyl ether).
- Purification: Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude acetone oxime, which can be further purified by recrystallization.

Part B: Synthesis of **Acetone O-pentafluorophenylmethyl-oxime**

- Anion Formation: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, suspend a strong base like sodium hydride in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).
- Oxime Addition: Slowly add a solution of the previously synthesized acetone oxime in the same anhydrous solvent to the base suspension. This will generate the oximate anion.
- Alkylation: To the resulting mixture, add O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
- Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
- Quenching & Extraction: Once the reaction is complete, carefully quench the reaction with water. Extract the product with an organic solvent.
- Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Analytical Characterization

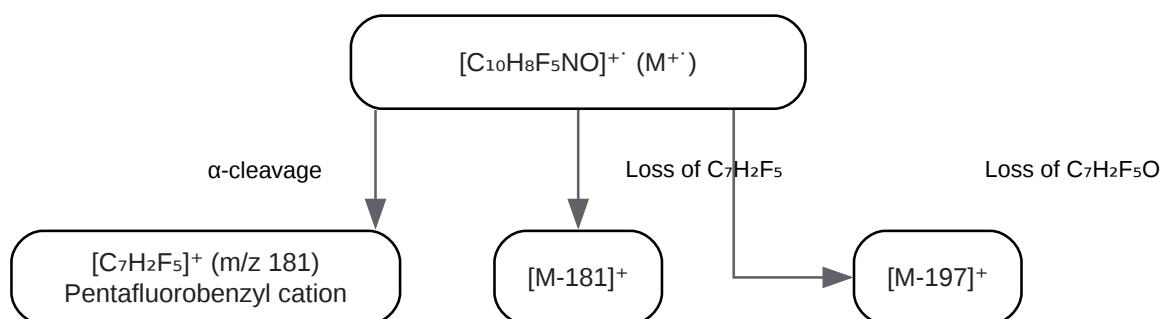
The pentafluorobenzyl group is a strong electrophore, making this molecule particularly amenable to sensitive detection by gas chromatography with electron capture detection (GC-ECD) and mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for the analysis of this compound. The derivatization of acetone to its O-pentafluorobenzyl oxime significantly improves its chromatographic properties and allows for highly sensitive detection.

Expected Mass Spectrum Fragmentation:

The mass spectrum is expected to be characterized by several key fragments. In positive-ion electron ionization (EI) mode, a prominent peak at m/z 181 is anticipated, corresponding to the stable pentafluorobenzyl cation ($[C_6F_5CH_2]^+$).^[4] Other expected fragments include the loss of the pentafluorobenzyl group ($[M-181]^+$) and the loss of the entire pentafluorobenzyl group ($[M-197]^+$).^[4]



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Caption: Predicted major fragmentation pathways in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR: The proton NMR spectrum is expected to show a singlet for the two methyl groups of the acetone moiety and a singlet for the methylene (- CH_2 -) protons of the pentafluorobenzyl group. The integration of these peaks would be in a 6:2 ratio, respectively.
- ^{13}C NMR: The carbon NMR will show distinct signals for the methyl carbons, the imine carbon ($C=N$), the methylene carbon, and the carbons of the pentafluorophenyl ring.
- ^{19}F NMR: The fluorine NMR will display characteristic signals for the fluorine atoms on the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the C=N bond of the oxime, the C-F bonds of the pentafluorophenyl ring, and the C-H bonds of the methyl and methylene groups. The absence of a broad O-H stretching band, which would be present in the acetone oxime precursor, confirms the successful O-alkylation.

Applications in Research and Development

The primary application of **Acetone O-pentafluorophenylmethyl-oxime** lies in its role as a derivatizing agent for the sensitive detection of acetone and other carbonyl compounds.

Analytical Derivatization

The derivatization of volatile and non-volatile carbonyl compounds with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form their corresponding oximes is a widely used technique in analytical chemistry.^[5] This process is crucial for:

- Enhanced Detectability: The pentafluorobenzyl group is highly electronegative, making the resulting oxime derivative extremely sensitive to electron capture detection (ECD), a common detector in gas chromatography.
- Improved Chromatography: The derivatization increases the molecular weight and volatility of the analytes, often leading to better separation and peak shape in GC analysis.
- Structural Confirmation: The characteristic mass fragmentation pattern of the PFB oximes provides a high degree of confidence in the identification of the original carbonyl compound.
^[4]

This methodology is applied in various fields, including environmental monitoring for airborne aldehydes and ketones, clinical analysis of biological fluids for metabolic profiling, and food and beverage quality control.^{[3][6][7]}

Potential in Drug Development

While direct applications of **Acetone O-pentafluorophenylmethyl-oxime** in drug development are not established, the oxime functional group is of significant interest in medicinal chemistry.

- Bioisosterism: The oxime group can act as a bioisosteric replacement for other functional groups in drug candidates to improve their pharmacokinetic or pharmacodynamic properties.
- Prodrugs: The O-alkyl oxime linkage can be designed to be cleavable under specific physiological conditions, making it a potential linker in prodrug design for the targeted release of an active pharmaceutical ingredient.
- Enzyme Inhibition: Oxime derivatives have been investigated as inhibitors for various enzymes. The specific stereoelectronic properties of the oxime can be tailored to achieve high binding affinity and selectivity.

Safety and Handling

Specific safety data for **Acetone O-pentafluorophenylmethyl-oxime** is not readily available. Therefore, handling precautions should be based on the properties of its parent compounds, acetone oxime and pentafluorobenzylated compounds.

- General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Inhalation: Avoid inhaling dust or vapors.
- Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

Acetone O-pentafluorophenylmethyl-oxime is a valuable chemical tool, primarily serving as a derivatizing agent for the ultra-sensitive analysis of acetone and other carbonyl compounds. Its synthesis is straightforward, and its analytical properties are well-suited for modern chromatographic and mass spectrometric techniques. While its direct role in drug development is yet to be explored, the chemistry of the oxime functional group it possesses holds

considerable potential in medicinal chemistry. This guide provides a solid foundation for researchers and scientists working with or considering the use of this and related compounds.

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References

- 1. Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sampling and determination of formaldehyde using solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. O-(2,3,4,5,6-pentafluorobenzyl)oxime-trimethylsilyl ester derivatives for sensitive identification and quantitation of aldehydes, ketones, and oxoacids in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Acetone O-pentafluorophenylmethyl-oxime]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1594457#acetone-o-pentafluorophenylmethyl-oxime-molecular-weight-and-formula>

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